![molecular formula C40H39K3N4O11 B12376619 tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三钾-2-[2-[2-[2-[双(羧甲基)氨基]-5-[3-(二甲基氨基)-6-二甲基氮杂𫫇-9-基]苯氧基]乙氧基]-N-(羧甲基)-4-甲基苯胺基]乙酸酯是一种复杂的有机化合物,在各种科学领域具有广泛的应用。它以其独特的结构而闻名,其中包含多个官能团,这些官能团使其具有多功能性和反应活性。
准备方法
合成路线和反应条件
三钾-2-[2-[2-[2-[双(羧甲基)氨基]-5-[3-(二甲基氨基)-6-二甲基氮杂𫫇-9-基]苯氧基]乙氧基]-N-(羧甲基)-4-甲基苯胺基]乙酸酯的合成涉及多个步骤,包括中间体的形成和目标分子的最终组装。
核心结构的形成: 核心结构通过一系列缩合反应合成,其中较小的分子组合形成较大、更复杂的结构。
官能团的引入: 官能团如羧酸盐、氨基和苯氧基通过酯化、酰胺化和醚化等反应引入。
最终组装: 最终组装涉及中间体的组合,形成目标分子,然后进行纯化和分离。
工业生产方法
该化合物的工业生产涉及将实验室合成方法扩大规模,以生产更大的数量。这通常包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。连续流动反应器和自动化合成系统通常被用来提高效率和可重复性。
化学反应分析
反应类型
三钾-2-[2-[2-[2-[双(羧甲基)氨基]-5-[3-(二甲基氨基)-6-二甲基氮杂𫫇-9-基]苯氧基]乙氧基]-N-(羧甲基)-4-甲基苯胺基]乙酸酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化成形成更高氧化态的产物。
还原: 还原反应可以将该化合物转化成较低氧化态的产物。
取代: 取代反应涉及用另一种官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
常见的试剂和条件
这些反应中使用的常见试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和亲核试剂(例如,氢氧根离子)。反应条件,如温度、pH 和溶剂选择,被仔细控制以实现预期的结果。
形成的主要产物
这些反应形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可能会生成羧酸,而还原可能会生成醇或胺。取代反应会导致形成具有改变的官能团的新衍生物。
科学研究应用
三钾-2-[2-[2-[2-[双(羧甲基)氨基]-5-[3-(二甲基氨基)-6-二甲基氮杂𫫇-9-基]苯氧基]乙氧基]-N-(羧甲基)-4-甲基苯胺基]乙酸酯在科学研究中有很多应用,包括:
化学: 用作有机合成和分析化学中的试剂,用于检测和定量各种分析物。
生物学: 用于生化分析,以及作为荧光探针,用于生物分子成像和跟踪。
医学: 研究其潜在的治疗应用,包括药物递送和诊断成像。
工业: 用于生产特种化学品、染料和颜料。
作用机制
三钾-2-[2-[2-[2-[双(羧甲基)氨基]-5-[3-(二甲基氨基)-6-二甲基氮杂𫫇-9-基]苯氧基]乙氧基]-N-(羧甲基)-4-甲基苯胺基]乙酸酯的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物的官能团使其能够与各种生物分子(如蛋白质和核酸)结合,改变其结构和功能。这种相互作用会导致细胞过程发生变化,例如信号转导、基因表达和代谢途径。
相似化合物的比较
类似的化合物
乙二胺四乙酸四钠: 一种类似的螯合剂,在水处理和分析化学中都有应用。
乙二胺四乙酸二钠: 另一种在各种工业和医疗应用中使用的螯合剂。
乙二胺四乙酸钙二钠: 用于医学上治疗重金属中毒。
独特性
三钾-2-[2-[2-[2-[双(羧甲基)氨基]-5-[3-(二甲基氨基)-6-二甲基氮杂𫫇-9-基]苯氧基]乙氧基]-N-(羧甲基)-4-甲基苯胺基]乙酸酯的独特之处在于其复杂的结构和多个官能团,这些官能团提供了广泛的反应性和应用。它作为荧光探针的能力及其潜在的治疗应用使其区别于其他类似化合物。
属性
分子式 |
C40H39K3N4O11 |
|---|---|
分子量 |
869.1 g/mol |
IUPAC 名称 |
tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C40H42N4O11.3K/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;;;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 |
InChI 键 |
ZFYWHSXZMYZBNV-UHFFFAOYSA-K |
规范 SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)
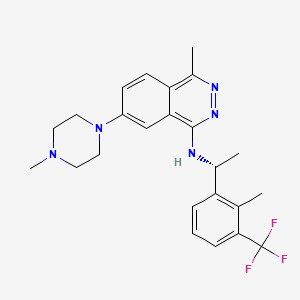

![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)
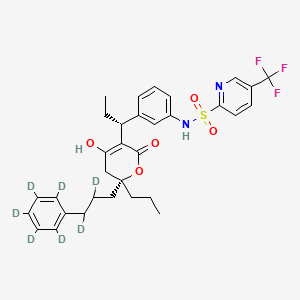
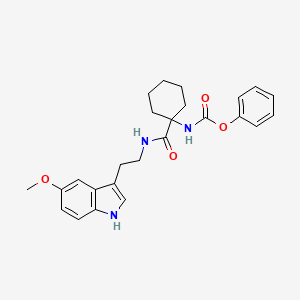

![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)

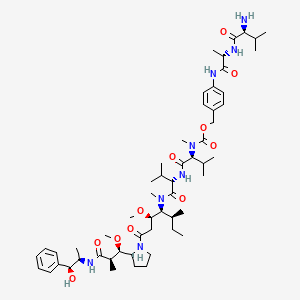
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
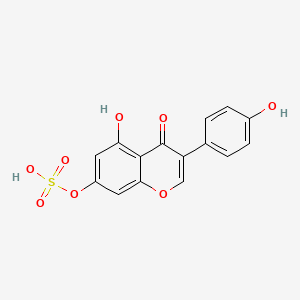
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)

